Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents , suggesting that the targets could be viral or microbial proteins.
Mode of Action
It’s worth noting that related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might interact with its targets in a way that inhibits their function, leading to cell death.
Biochemical Pathways
Given that related compounds have antiviral and antimicrobial activities , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of viruses or microbes.
Result of Action
Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity , suggesting that this compound may induce cell death in targeted cells.
Biochemical Analysis
Biochemical Properties
It has been found that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity at certain concentrations . They have also shown promising antiviral activity . In addition, these compounds have demonstrated antibacterial and/or antifungal activities .
Cellular Effects
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown cytotoxic effects on certain cell lines . They have also exhibited antiviral activity .
Molecular Mechanism
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to inhibit VEGFR-2, a receptor critically involved in cancer angiogenesis . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might also interact with certain biomolecules and exert its effects at the molecular level.
Preparation Methods
The synthesis of Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: The synthesis begins with the preparation of the triazoloquinoxaline core.
Introduction of the Triazole Ring: The dichloroquinoxaline is then reacted with hydrazine hydrate to form the triazole ring, resulting in the formation of 1-chloro-2-hydrazinoquinoxaline.
Thioacetylation: The triazoloquinoxaline derivative is then subjected to thioacetylation using triazole-2-thiol to introduce the thioacetyl group.
Esterification: Finally, the compound is esterified with ethyl 3-aminobenzoate to yield this compound.
Chemical Reactions Analysis
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate can be compared with other triazoloquinoxaline derivatives:
[1,2,4]Triazolo[4,3-a]quinoxaline: This parent compound shares the triazoloquinoxaline core but lacks the thioacetyl and benzoate groups, which may affect its biological activity.
Pyrimido-quinoxaline: This compound has a similar quinoxaline core but with a different fused ring system, leading to variations in its biological properties.
Imidazo[1,2-a]quinoxaline: Another related compound with a different fused ring system, which may result in different pharmacological activities.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-28-20(27)13-6-5-7-14(10-13)22-17(26)11-29-19-18-24-21-12-25(18)16-9-4-3-8-15(16)23-19/h3-10,12H,2,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQODMYVQGBCILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.